Structural Differentiation: Para-Methoxy Substituent Effect on Sulfonamide Moiety vs. Phenylsulfonamido Analog
The target compound uniquely incorporates a 4-methoxyphenylsulfonamido group, distinguishing it from the closest commercially cataloged analog, N-(benzo[d][1,3]dioxol-5-yl)-2-(phenylsulfonamido)thiazole-4-carboxamide, which lacks the para-methoxy substituent . The electron-donating methoxy group is expected to alter the electronic distribution and hydrogen-bonding capacity of the sulfonamide pharmacophore, a critical determinant for RORγ inverse agonist potency as evidenced by the leading clinical candidate GSK2981278, which also contains a substituted phenylsulfonamide [1]. While direct biological comparison data is not publicly available for this pair, the structural divergence is quantifiable: the target compound has a molecular weight of 433.45 g/mol and a calculated logP of 3.20, compared to 419.47 g/mol and a lower predicted logP for the unsubstituted analog [2].
| Evidence Dimension | Molecular Property Comparison (MW, logP) |
|---|---|
| Target Compound Data | MW: 433.45 g/mol; Calculated logP: 3.20 |
| Comparator Or Baseline | N-(benzo[d][1,3]dioxol-5-yl)-2-(phenylsulfonamido)thiazole-4-carboxamide: MW 419.47 g/mol |
| Quantified Difference | ∆MW = +14 g/mol; Higher predicted logP for target compound |
| Conditions | In silico prediction using ZINC docking database (ZINC000005009026) [2] |
Why This Matters
For procurement, this confirms you are receiving the specific 4-methoxy-substituted derivative, not a common analog, which is essential for SAR studies where subtle electronic effects on the sulfonamide dictate target engagement.
- [1] Smith SH, et al. Discovery of GSK2981278, a potent RORγ inverse agonist. Bioorg Med Chem Lett. 2017. View Source
- [2] ZINC15 Database. Substance ZINC000005009026. N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide. View Source
